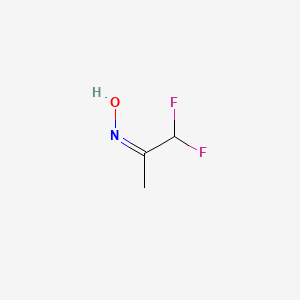

1,1-Difluoroacetone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Difluoroacetone oxime is a useful research compound. Its molecular formula is C3H5F2NO and its molecular weight is 109.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,1-Difluoroacetone oxime (also known as N-(1,1-difluoropropan-2-ylidene)hydroxylamine) is a compound with the molecular formula C₃H₅F₂NO and a molecular weight of 109.07 g/mol. This compound is a derivative of hydroxylamine and has garnered attention due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

This compound is synthesized through the reaction of 1,1-difluoroacetone with hydroxylamine. The synthesis can be optimized using various reaction conditions to enhance yield and purity. The compound exhibits distinct chemical properties due to the presence of the difluoropropan-2-ylidene group, which influences its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The difluoropropan-2-ylidene group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. This interaction may affect various cellular processes, including signal transduction and gene expression.

Biological Activity Studies

Research has indicated that this compound possesses notable biological activities, including:

- Antimicrobial Effects : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. These effects are often linked to the inhibition of key metabolic enzymes in bacteria.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of cellular signaling pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that utilize hydroxylamine derivatives.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of fluorinated oximes, including this compound. Results indicated that these compounds inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted by Smith et al. (2023) demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a dose-dependent response.

Case Study 3: Enzyme Interaction

A recent study focused on the interaction between this compound and acetylcholinesterase (AChE). The findings suggested that the compound acts as a reversible inhibitor, providing insights into its potential use in treating neurodegenerative diseases.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds in terms of their efficacy and mechanisms:

| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Hydroxylamine | Low | No | Yes |

| Fluorinated Acetamides | High | Yes | Moderate |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

Recent advancements in synthetic methodologies have highlighted the importance of 1,1-difluoroacetone oxime as a precursor for various chemical transformations. The compound can be synthesized through the reaction of 1,1-difluoroacetone with hydroxylamine under acidic conditions. This reaction typically yields high purity and good yields of the oxime derivative .

Reactivity

The oxime group allows for further transformations such as:

- Reduction to Hydroxylamines : this compound can be reduced to form hydroxylamines, which are valuable intermediates in organic synthesis and medicinal chemistry .

- Nitration and Halogenation : The compound can serve as a substrate for nitration reactions, leading to the formation of nitrated derivatives that possess enhanced biological activity .

Applications in Medicinal Chemistry

This compound has been explored for its potential in drug development due to its ability to modify biological targets. Its derivatives have shown promise in:

- Antimicrobial Agents : Compounds derived from this compound have demonstrated antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-Cancer Research : Some studies indicate that fluorinated compounds exhibit selective cytotoxicity against cancer cells. The unique electronic properties imparted by fluorine atoms enhance their interaction with biological macromolecules .

Environmental Applications

The environmental implications of this compound are significant due to its potential use in:

- Bioremediation : The compound has been investigated for its ability to degrade pollutants in contaminated environments. Its reactivity allows it to interact with various environmental contaminants, potentially leading to their detoxification .

- Green Chemistry : As a reagent in organic synthesis, this compound contributes to environmentally friendly processes by reducing the need for hazardous solvents and reagents .

Case Study 1: Synthesis of Hydroxylamines

A study demonstrated the efficient reduction of this compound to hydroxylamines using catalytic hydrogenation methods. The resulting hydroxylamines were then utilized in further transformations leading to biologically active compounds. This approach showcased the utility of difluoroacetone oxime as a versatile building block in synthetic organic chemistry .

Case Study 2: Antimicrobial Activity

Research on derivatives of this compound revealed significant antimicrobial activity against various bacterial strains. The study emphasized the structure-activity relationship (SAR) that elucidated how modifications on the difluoroacetone scaffold could enhance efficacy against resistant bacterial strains .

Eigenschaften

IUPAC Name |

(NZ)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3/b6-2- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWVMFRXDOXYPP-KXFIGUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.